1,2-Bis(hexyloxy)benzene

Description

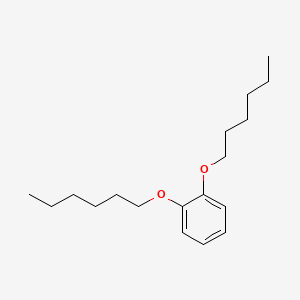

Structure

3D Structure

Properties

IUPAC Name |

1,2-dihexoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-3-5-7-11-15-19-17-13-9-10-14-18(17)20-16-12-8-6-4-2/h9-10,13-14H,3-8,11-12,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBVDORAKLGCKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC=C1OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402661 | |

| Record name | 1,2-Dihexyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94259-20-8 | |

| Record name | 1,2-Dihexyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1,2-Bis(hexyloxy)benzene

Abstract

This technical guide provides a comprehensive overview of 1,2-bis(hexyloxy)benzene, a significant dialkoxybenzene derivative. The document is structured to provide researchers, scientists, and professionals in drug development with a deep understanding of its synthesis, purification, characterization, and physicochemical properties. The primary synthetic route, the Williamson ether synthesis, is explored in detail, including its mechanistic underpinnings, a step-by-step experimental protocol, and critical process considerations. Furthermore, this guide consolidates key analytical and physical data and touches upon the potential applications of this class of compounds, thereby serving as a vital resource for laboratory and industrial applications.

Introduction and Strategic Importance

This compound, also known as 1,2-dihexyloxybenzene, is an aromatic organic compound characterized by a benzene ring substituted with two hexyloxy groups at the ortho positions. The presence of these flexible alkyl chains on a rigid aromatic core imparts unique properties, making it and its analogs valuable precursors and building blocks in various fields of chemical science. The lipophilicity introduced by the hexyl chains, combined with the electronic nature of the ether linkages, allows for its use in the synthesis of more complex molecules, including liquid crystals, conjugated polymers, and biologically active compounds.[1][2] Understanding the synthesis and properties of this foundational molecule is crucial for leveraging its potential in advanced material science and medicinal chemistry.

Synthesis via Williamson Ether Synthesis

The most reliable and widely employed method for preparing this compound is the Williamson ether synthesis.[3] This classic organic reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.[4] In this specific case, the dianion of catechol (benzene-1,2-diol) acts as the nucleophile, attacking two equivalents of a hexyl halide.

Reaction Mechanism and Rationale

The synthesis is a two-step process occurring in a single pot.

-

Deprotonation: Catechol is a weak acid. A base is required to deprotonate its two hydroxyl groups to form the more potent nucleophile, the catecholate dianion. The choice of base is critical. A moderately weak base, such as potassium carbonate (K₂CO₃), is preferred over strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH).

-

Expertise & Causality: Using a strong base would generate a high concentration of the highly reactive dianion instantaneously, which could lead to undesired side reactions. Potassium carbonate is a solid base that is only sparingly soluble in common organic solvents like acetone. This insolubility creates a heterogeneous reaction mixture where the deprotonation occurs at the solid-liquid interface, maintaining a low, steady-state concentration of the nucleophile. This controlled generation minimizes side reactions and promotes a clean, high-yield substitution.

-

-

Nucleophilic Substitution (SN2): The generated catecholate dianion attacks the primary alkyl halide (1-bromohexane). The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the halogen, displacing the bromide ion in a single concerted step.[5] This process occurs twice to form the final product.

-

Trustworthiness & Self-Validation: The selection of a primary alkyl halide like 1-bromohexane is essential for the success of this SN2 reaction. Secondary or tertiary halides would favor elimination (E2) reactions as a competitive pathway, significantly reducing the yield of the desired ether product. The use of a polar aprotic solvent, such as acetone, is also key as it solvates the potassium cation but does not strongly solvate the nucleophile, leaving it highly reactive for the substitution.[6]

-

Caption: Mechanism of this compound Synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with checkpoints for reaction monitoring and purification.

Materials:

-

Catechol (Benzene-1,2-diol)

-

1-Bromohexane

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat plate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add catechol (1.0 eq), finely powdered anhydrous potassium carbonate (2.5 eq), and 100 mL of anhydrous acetone.

-

Addition of Alkyl Halide: While stirring the suspension, add 1-bromohexane (2.2 eq) to the flask.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C for acetone) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is 24-48 hours.[6]

-

Workup - Quenching and Extraction: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone. Combine the filtrates and remove the acetone using a rotary evaporator.

-

Dissolve the resulting residue in 100 mL of diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of 1M NaOH (to remove any unreacted catechol), 50 mL of water, and 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent (e.g., starting with 100% hexane and gradually increasing the polarity). The fractions containing the pure product (identified by TLC) are combined and the solvent is evaporated to yield this compound as a colorless or pale yellow oil.

Caption: Experimental Workflow for Synthesis and Purification.

Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized this compound is achieved through standard spectroscopic techniques.[7][8]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides definitive structural information.

-

Aromatic Protons: A complex multiplet between δ 6.8-7.0 ppm, integrating to 4 protons.

-

Oxymethylene Protons (-O-CH₂-): A triplet around δ 4.0 ppm, integrating to 4 protons. The triplet splitting is due to coupling with the adjacent CH₂ group.

-

Alkyl Chain Protons: A series of multiplets between δ 0.9-1.8 ppm, integrating to the remaining 18 protons of the two hexyl chains. A characteristic triplet for the terminal methyl (-CH₃) groups will be observed around δ 0.9 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Peaks in the δ 148-150 ppm range for the carbons attached to oxygen and δ 120-122 ppm for the other aromatic carbons.

-

Oxymethylene Carbon (-O-CH₂-): A peak around δ 69-70 ppm.

-

Alkyl Chain Carbons: A series of peaks between δ 14-32 ppm.

-

-

IR (Infrared) Spectroscopy:

-

C-O-C Stretch: A strong, characteristic absorption band in the region of 1250-1200 cm⁻¹ indicates the presence of the aryl ether linkage.

-

C-H Stretches: Absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) for the sp³ C-H bonds of the alkyl chains and weaker absorptions just above 3000 cm⁻¹ for the sp² C-H bonds of the aromatic ring.

-

C=C Stretch: Aromatic ring stretching vibrations appear in the 1500-1600 cm⁻¹ region.[9]

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₁₈H₃₀O₂), which is 278.22 g/mol .[6]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for predicting its behavior in various solvents and reaction conditions, as well as for safety assessments.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₀O₂ | [10] |

| Molecular Weight | 278.42 g/mol | [11] |

| Appearance | Colorless to pale yellow oil | General Observation |

| Boiling Point | 143 °C at 4 mm Hg | [6] |

| Density | 0.923 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.488 | [6] |

| LogP (Octanol/Water) | 5.60 - 6.5 | [6][10] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Hydrogen Bond Donors | 0 | [6] |

| Rotatable Bonds | 12 | [6] |

Applications and Future Directions

While this compound is often used as a synthetic intermediate, the broader class of dialkoxybenzenes has shown promise in several application areas.

-

Pest Control: Certain dialkoxybenzenes have been identified as effective agents for controlling the Varroa destructor mite, a major pest in honey bee colonies.[12] These compounds can act as chemosensory disruptors, offering a potential alternative to traditional pesticides.[13]

-

Material Science: As precursors to larger, more complex molecules, these compounds are used in the synthesis of conjugated polymers and liquid crystals.[1][2] The alkoxy chains enhance solubility and influence the self-assembly and packing of the final materials.

-

Medicinal Chemistry: The dialkoxybenzene scaffold can be incorporated into larger molecules in drug discovery programs to modulate properties such as lipophilicity, metabolic stability, and receptor binding affinity.[8]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[14]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[6]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

-

This compound - LookChem. LookChem. Available at: [Link]

-

1,4-Bis(hexyloxy)benzene - PMC. National Center for Biotechnology Information. Available at: [Link]

-

(PDF) 1,4-Bis(hexyloxy)benzene - ResearchGate. ResearchGate. Available at: [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]

- Use of dialkoxybenzenes for control of honey bee mite varroa destructor - Google Patents. Google Patents.

-

Safety Data Sheet: Benzene - Carl ROTH. Carl ROTH. Available at: [Link]

-

Chemical Properties of Benzene, (hexyloxy)- (CAS 1132-66-7) - Cheméo. Cheméo. Available at: [Link]

-

Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

-

Williamson Ether Synthesis - Organic Chemistry Tutor. Organic Chemistry Tutor. Available at: [Link]

-

(PDF) Effects of dialkoxybenzenes against Varroa destructor... - ResearchGate. ResearchGate. Available at: [Link]

-

1,3-Bis(hexyloxy)benzene | C18H30O2 | CID 12810879 - PubChem. PubChem. Available at: [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. Available at: [Link]

-

Williamson Ether Synthesis - YouTube. Professor Dave Explains. Available at: [Link]

-

ICSC 0015 - BENZENE. International Labour Organization. Available at: [Link]

-

(IUCr) 1,4-Bis(hexyloxy)benzene. International Union of Crystallography. Available at: [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry - YouTube. Leah4sci. Available at: [Link]

-

1,2-Bis(benzyloxy)benzene | C20H18O2 | CID 1247095 - PubChem. PubChem. Available at: [Link]

-

Williamson Ether Synthesis - Utah Tech University. Utah Tech University. Available at: [Link]

-

1,4-Bis(hexyloxy)-2,5-diiodobenzene - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

-

Quantitative 1H-NMR analysis reveals steric and electronic effects... - NIH. National Center for Biotechnology Information. Available at: [Link]

-

Williamson Ether Synthesis. Clark University. Available at: [Link]

-

38a: Spectroscopy of benzene derivatives - YouTube. Roxi Hulet. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 1,4-Bis(hexyloxy)-2,5-diiodobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. lookchem.com [lookchem.com]

- 7. lehigh.edu [lehigh.edu]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. 1,3-Bis(hexyloxy)benzene | C18H30O2 | CID 12810879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1,4-Bis(hexyloxy)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US20210289780A1 - Use of dialkoxybenzenes for control of honey bee mite varroa destructor - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. chemicalbook.com [chemicalbook.com]

Physical and chemical properties of 1,2-dihexyloxybenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 1,2-dihexyloxybenzene, a significant organic compound with potential applications in materials science and as a synthetic intermediate. This document moves beyond a simple recitation of data, offering insights into the causality behind its characteristics and the experimental methodologies for its synthesis and analysis.

Molecular and Physical Properties

1,2-Dihexyloxybenzene, also known as catechol dihexyl ether, is an aromatic ether characterized by a benzene ring substituted with two hexyloxy groups at the ortho positions. This structure imparts a combination of aromatic rigidity and aliphatic flexibility, influencing its physical state and solubility.

Core Identifiers and Properties

A summary of the key physical and molecular properties of 1,2-dihexyloxybenzene is presented in Table 1. The long alkyl chains contribute to a higher molecular weight and a lipophilic character compared to its shorter-chain analog, 1,2-dimethoxybenzene (veratrole).

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₀O₂ | |

| Molecular Weight | 278.43 g/mol | |

| CAS Number | 94259-20-8 | |

| Appearance | Liquid Crystal (form) | |

| Boiling Point | 143 °C at 4 mmHg | |

| Density | 0.923 g/mL at 25 °C | LookChem |

| Refractive Index | n20/D 1.488 |

Synthesis of 1,2-Dihexyloxybenzene

The most direct and widely applicable method for the synthesis of 1,2-dihexyloxybenzene is the Williamson ether synthesis. This venerable yet robust Sₙ2 reaction provides a reliable pathway to unsymmetrical and symmetrical ethers.[1]

Causality of the Williamson Ether Synthesis Approach

The Williamson ether synthesis is predicated on the nucleophilic attack of an alkoxide on a primary alkyl halide.[2] In the context of 1,2-dihexyloxybenzene, catechol is deprotonated to form the more nucleophilic phenoxide, which then displaces the halide from 1-bromohexane. The choice of a primary alkyl halide is critical to favor the Sₙ2 pathway and minimize the competing E2 elimination, which would be significant with secondary or tertiary halides.[2]

Detailed Experimental Protocol

The following protocol is a well-established method for the synthesis of dialkoxybenzenes and is expected to yield 1,2-dihexyloxybenzene with high purity.

Step 1: Deprotonation of Catechol

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve catechol in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Add a strong base, such as sodium hydroxide or potassium hydroxide, to the solution. The phenoxide is formed in an acid-base reaction.[3]

-

Stir the mixture at room temperature until the catechol is fully deprotonated, which is often indicated by a change in color or the dissolution of the base.

Step 2: Nucleophilic Substitution

-

To the solution of the catechol dianion, add 1-bromohexane.

-

Heat the reaction mixture to reflux to facilitate the Sₙ2 reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

Step 3: Work-up and Purification

-

Pour the reaction mixture into water and extract with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 1,2-dihexyloxybenzene by vacuum distillation or column chromatography on silica gel.

Caption: Workflow for the Williamson ether synthesis of 1,2-dihexyloxybenzene.

Chemical Properties and Reactivity

The chemical behavior of 1,2-dihexyloxybenzene is largely dictated by the electron-donating nature of the two hexyloxy groups. These groups increase the electron density of the benzene ring, making it more susceptible to electrophilic aromatic substitution reactions.[4]

Electrophilic Aromatic Substitution

Similar to its analog, 1,2-dimethoxybenzene, 1,2-dihexyloxybenzene is expected to readily undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation. The ortho- and para-directing influence of the alkoxy groups will govern the regioselectivity of these reactions.

Ether Cleavage

The ether linkages in 1,2-dihexyloxybenzene are generally stable under neutral and basic conditions. However, they can be cleaved by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), typically at elevated temperatures, to yield catechol and the corresponding hexyl halide.

Spectroscopic Characterization

The structural elucidation of 1,2-dihexyloxybenzene relies on a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry. While specific spectra for 1,2-dihexyloxybenzene are not widely published, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds like 1,2-dimethoxybenzene.[1][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the region of 6.8-7.2 ppm. The protons of the hexyloxy groups will appear as a triplet for the terminal methyl group around 0.9 ppm, a triplet for the methylene group adjacent to the oxygen atom around 4.0 ppm, and a series of multiplets for the other methylene groups between 1.3 and 1.8 ppm.[6]

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the oxygen-substituted carbons appearing further downfield. The carbons of the hexyloxy chains will have distinct chemical shifts, providing further confirmation of the structure.

Infrared (IR) Spectroscopy

The IR spectrum of 1,2-dihexyloxybenzene will be dominated by absorptions corresponding to C-H and C-O stretching vibrations. Key expected peaks include:

-

C-H stretching (aromatic): ~3030-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹[7]

-

C=C stretching (aromatic): ~1500-1600 cm⁻¹

-

C-O stretching (aryl ether): ~1200-1275 cm⁻¹ (asymmetric) and ~1000-1075 cm⁻¹ (symmetric)

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ at m/z 278 would be expected. The fragmentation pattern would likely involve the cleavage of the hexyloxy chains, leading to characteristic fragment ions.

Caption: Key spectroscopic techniques for the characterization of 1,2-dihexyloxybenzene.

Potential Applications

While specific industrial applications of 1,2-dihexyloxybenzene are not extensively documented, its structural motifs suggest potential utility in several areas of materials science and chemical synthesis.

Liquid Crystals

The elongated molecular shape and the presence of flexible alkyl chains make 1,2-dihexyloxybenzene a candidate for use in the formulation of liquid crystals.[8] Dialkoxybenzene derivatives are known to exhibit mesomorphic properties, which are essential for applications in display technologies and smart windows.[8][9]

Organic Synthesis

As an electron-rich aromatic compound, 1,2-dihexyloxybenzene can serve as a versatile intermediate in organic synthesis. Its reactivity in electrophilic substitution reactions allows for the introduction of various functional groups, leading to the creation of more complex molecules for pharmaceuticals, agrochemicals, and specialty chemicals.[4]

Acaricides

Recent research has explored the use of dialkoxybenzenes as potential acaricides for controlling pests like the Varroa destructor mite in honeybee populations.[10][11] This suggests a potential application for 1,2-dihexyloxybenzene in agricultural or veterinary science, although further research is needed to establish its efficacy and safety in this context.

Safety and Handling

No specific safety data sheet (SDS) for 1,2-dihexyloxybenzene is readily available. Therefore, it should be handled with the care afforded to a novel chemical substance. General guidance can be drawn from the safety profiles of related compounds.

-

General Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Toxicity: Long-chain aryl alkyl ethers generally exhibit low to moderate acute toxicity.[12] However, as with any chemical, unnecessary exposure should be avoided.

-

Flammability: The compound is likely combustible, and appropriate precautions should be taken to avoid ignition sources.

Conclusion

1,2-Dihexyloxybenzene is a molecule with a rich potential for further investigation. Its synthesis is accessible through established organic chemistry principles, and its predicted properties suggest a range of possible applications, particularly in materials science. This guide provides a foundational understanding for researchers and developers interested in exploring the utility of this and related dialkoxybenzene compounds. Further empirical studies are warranted to fully characterize its spectroscopic data, explore its reactivity in detail, and validate its potential applications.

References

-

Wikipedia. (n.d.). 1,2-Dimethoxybenzene. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,2-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2023, July 4). Effects of dialkoxybenzenes against Varroa destructor and identification of 1-allyloxy-4-propoxybenzene as a promising acaricide candidate. Retrieved from [Link]

-

Scientific.Net. (n.d.). Synthesis and Application of a Novel Liquid Crystal Monomer 1,4-di-[4-(3-acryloyloxyhexyloxy)benzoyloxy]-2-methyl Benzene. Retrieved from [Link]

-

Science Learning Center. (n.d.). Experiment : Williamson Ether Synthesis of Ethoxybenzen ee. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,2-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass-spectra of 1,2-dimethoxybenzene ionized in the vapor phase by.... Retrieved from [Link]

-

PubMed. (n.d.). A Toxicological and Dermatological Assessment of Aryl Alkyl Alcohols When Used as Fragrance Ingredients. Retrieved from [Link]

- Google Patents. (n.d.). Synthesizing method for 1,2-dimethoxy benzene.

-

ACS Publications. (n.d.). Rotationally Resolved Electronic Spectra of 1,2-Dimethoxybenzene and the 1,2-Dimethoxybenzene−Water Complex. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Benzo[1,2-b:4,3-b']dithiophene-Based Biaryls. Retrieved from [Link]

-

PubMed. (2010, April 28). Dialkoxybenzene and dialkoxyallylbenzene feeding and oviposition deterrents against the cabbage looper, Trichoplusia ni: potential insect behavior control agents. Retrieved from [Link]

-

ResearchGate. (n.d.). An Aryl Hydrocarbon Receptor Odyssey to the Shores of Toxicology: The Deichmann Lecture, International Congress of Toxicology-XI. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,4-Bis(hexyloxy)benzene. Retrieved from [Link]

-

Insubria. (2012, September 19). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Retrieved from [Link]

-

MDPI. (2025, February 5). Synthesis and Characterization of Benzo[1,2-b:4,3-b']dithiophene-Based Biaryls. Retrieved from [Link]

-

European Commission. (n.d.). opinion of the sccnfp on the safety review of the use of certain azo dyes in cosmetic products. Retrieved from [Link]

-

Unknown. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

RSC Publishing. (n.d.). Highly selective α-aryloxyalkyl C–H functionalisation of aryl alkyl ethers. Retrieved from [Link]

-

Wikipedia. (n.d.). Alcohol (chemistry). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene. Retrieved from [Link]

-

PubMed. (n.d.). Safety assessment of allylalkoxybenzene derivatives used as flavouring substances - methyl eugenol and estragole. Retrieved from [Link]

-

White Rose Research Online. (n.d.). Halogen-Bonded Liquid Crystals. Retrieved from [Link]

-

WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

Unknown. (n.d.). Chemical shifts. Retrieved from [Link]

-

Nature. (n.d.). Effects of dialkoxybenzenes against Varroa destructor and identification of 1-allyloxy-4-propoxybenzene as a promising acaricide candidate. Retrieved from [Link]

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

-

PMC. (n.d.). 1,4-Bis(hexyloxy)benzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,2-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubMed. (2025, June 20). Photocatalytic Dealkylation of Aryl Alkyl Ethers. Retrieved from [Link]

-

YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

CORE. (n.d.). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Retrieved from [Link]

-

ResearchGate. (2012, October 2). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5. Retrieved from [Link]

-

CHEMISTRY 1000. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). Retrieved from [Link]

-

ResearchGate. (2023, November 23). Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors. Retrieved from [Link]

Sources

- 1. Benzene, 1,2-dimethoxy- [webbook.nist.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. 1,2-Dimethoxybenzene - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Synthesis and Application of a Novel Liquid Crystal Monomer 1,4-di-[4-(3-acryloyloxyhexyloxy)benzoyloxy]-2-methyl Benzene | Scientific.Net [scientific.net]

- 10. researchgate.net [researchgate.net]

- 11. Effects of dialkoxybenzenes against Varroa destructor and identification of 1-allyloxy-4-propoxybenzene as a promising acaricide candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A toxicological and dermatological assessment of aryl alkyl alcohols when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1,2-Bis(hexyloxy)benzene: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 1,2-Bis(heloxy)benzene. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses for this compound. While direct, publicly available experimental spectra for 1,2-Bis(hexyloxy)benzene are limited, this guide offers predicted spectral data based on established chemical principles and comparative analysis with its isomers and related analogs. Furthermore, detailed experimental protocols are provided to enable researchers to acquire and interpret this critical data.

Introduction

This compound, with the CAS number 94259-20-8, is an aromatic ether. The hexyloxy substituents on the benzene ring significantly influence its chemical and physical properties, making its unambiguous identification and characterization crucial for any application. Spectroscopic techniques are indispensable tools for elucidating the molecular structure and purity of such compounds. This guide will explore the expected spectral signatures of this compound in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecule's structure and identify its distinct chemical environments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the two hexyloxy chains. Due to the symmetry of the molecule, the four aromatic protons will appear as a complex multiplet. The protons of the hexyloxy chains will exhibit characteristic splitting patterns.

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.90 | m | 4H | Ar-H |

| ~4.05 | t | 4H | O-CH₂ |

| ~1.85 | p | 4H | O-CH₂-CH₂ |

| ~1.50 | m | 4H | O-(CH₂)₂-CH₂ |

| ~1.35 | m | 8H | -(CH₂)₂- |

| ~0.90 | t | 6H | -CH₃ |

Justification of Predicted Chemical Shifts:

-

Aromatic Protons (Ar-H): The aromatic protons are expected to resonate in the region of 6.8-7.2 ppm. The ortho-disubstitution pattern will likely result in a complex, second-order multiplet that may appear as a singlet-like peak or a complex multiplet depending on the resolution of the instrument.

-

Methylene Protons adjacent to Oxygen (O-CH₂): These protons are deshielded by the electronegative oxygen atom and are expected to appear as a triplet around 4.05 ppm, coupled to the adjacent methylene group.

-

Alkyl Chain Protons: The remaining methylene and methyl protons of the hexyl chains will appear in the upfield region (0.9-1.9 ppm) with their characteristic multiplicities (triplets, pentets, and multiplets).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~149.0 | Ar-C-O |

| ~121.0 | Ar-CH |

| ~114.0 | Ar-CH |

| ~69.0 | O-CH₂ |

| ~31.5 | -(CH₂)₄-CH₃ |

| ~29.5 | O-CH₂-CH₂ |

| ~26.0 | O-(CH₂)₂-CH₂ |

| ~22.5 | -CH₂-CH₃ |

| ~14.0 | -CH₃ |

Justification of Predicted Chemical Shifts:

-

Aromatic Carbons: The carbons directly attached to the oxygen atoms (Ar-C-O) will be the most downfield in the aromatic region, around 149 ppm. The other aromatic carbons (Ar-CH) will appear between 114 and 121 ppm. Due to symmetry, only two signals are expected for the aromatic CH carbons.

-

Alkyl Chain Carbons: The carbon of the methylene group attached to the oxygen (O-CH₂) will be around 69 ppm. The other aliphatic carbons will appear in the upfield region (14-32 ppm).

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of at least 1 second.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is required. A larger number of scans and a longer relaxation delay (e.g., 2 seconds) are typically necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS (0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the aromatic ring and the ether linkages.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Strong | Aliphatic C-H stretch |

| ~1600, ~1500 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O-C asymmetric stretch |

| ~1040 | Strong | Aryl-O-C symmetric stretch |

| ~750 | Strong | Ortho-disubstituted benzene C-H bend (out-of-plane) |

Justification of Predicted Absorptions:

-

C-H Stretches: The spectrum will show characteristic C-H stretching vibrations for both the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the hexyl chains (below 3000 cm⁻¹).

-

Aromatic C=C Stretches: The presence of the benzene ring will give rise to absorptions in the 1600-1500 cm⁻¹ region.

-

Ether C-O Stretches: The most characteristic peaks for an aryl alkyl ether are the strong asymmetric and symmetric C-O-C stretching vibrations, expected around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

-

Aromatic C-H Bending: A strong absorption around 750 cm⁻¹ is indicative of ortho-disubstitution on a benzene ring.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean salt plates first, and then the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 278 | Moderate | [M]⁺ (Molecular Ion) |

| 193 | Moderate | [M - C₆H₁₃]⁺ |

| 110 | High | [C₆H₄(OH)₂]⁺ |

| 85 | High | [C₆H₁₃]⁺ |

Justification of Predicted Fragmentation:

The fragmentation of ethers is often initiated by the loss of an alkyl group. For aromatic ethers, cleavage of the alkyl-oxygen bond is common.

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

-

Molecular Ion ([M]⁺): The molecular ion peak is expected at m/z 278, corresponding to the molecular weight of the compound.

-

Loss of a Hexyl Radical: Cleavage of the O-C bond of one of the hexyloxy groups can lead to the loss of a hexyl radical (•C₆H₁₃), resulting in a fragment at m/z 193.

-

Formation of Dihydroxybenzene Cation: The fragment at m/z 193 can undergo further rearrangement and fragmentation to lose a hexene molecule (C₆H₁₂), leading to the formation of the stable dihydroxybenzene cation radical at m/z 110.

-

Hexyl Cation: Alpha-cleavage can also result in the formation of a hexyl cation at m/z 85.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 400.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a detailed prediction and framework for the spectroscopic analysis of this compound. By understanding the expected NMR, IR, and MS data, and by following the outlined experimental protocols, researchers can confidently characterize this compound. The provided information serves as a valuable resource for ensuring the identity and purity of this compound in various scientific applications.

References

-

LookChem. This compound. [Link]

-

PubChem. 1,3-Bis(hexyloxy)benzene. [Link]

-

Royal Society of Chemistry. Supporting information - Polytriazole Bridged with 2,5-Diphenyl-1,3,4-Oxadiazole Moieties: A Highly Sensitive and Selective Fluorescence Chemosensor for Ag. [Link]

-

ResearchGate. 1,4-Bis(hexyloxy)benzene. [Link]

An In-Depth Technical Guide to 1,2-Dihexyloxybenzene (CAS No. 94259-20-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,2-dihexyloxybenzene (CAS No. 94259-20-8), a versatile organic compound with significant potential in materials science and as a synthetic intermediate. This document moves beyond a simple data sheet to offer in-depth insights into its synthesis, key applications, and essential safety considerations, grounded in established scientific principles.

Chemical Identity and Physicochemical Properties

1,2-Dihexyloxybenzene is an aromatic ether characterized by a benzene ring substituted with two hexyloxy groups at the ortho positions. This structure imparts a unique combination of a rigid aromatic core and flexible aliphatic chains, influencing its physical and chemical behavior.

| Property | Value | Source(s) |

| CAS Number | 94259-20-8 | N/A |

| Molecular Formula | C₁₈H₃₀O₂ | N/A |

| Molecular Weight | 278.43 g/mol | N/A |

| Appearance | Colorless liquid | N/A |

| Density | 0.923 g/mL at 25°C | N/A |

| Boiling Point | 143°C at 4 mmHg | N/A |

| Refractive Index | n20/D 1.488 | N/A |

| Purity (Typical) | ≥97% | N/A |

Synthesis of 1,2-Dihexyloxybenzene: A Validated Protocol

The most common and efficient method for the synthesis of 1,2-dihexyloxybenzene is the Williamson ether synthesis. This well-established Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[1][5][6][7] In this case, catechol (1,2-dihydroxybenzene) is deprotonated twice to form the dianion, which then reacts with a 1-halohexane.

Reaction Principle

The synthesis proceeds in two main steps:

-

Deprotonation of Catechol: A strong base is used to remove the acidic phenolic protons from catechol, generating the more nucleophilic catecholate dianion.

-

Nucleophilic Substitution: The catecholate dianion attacks two equivalents of a 1-halohexane (e.g., 1-bromohexane or 1-iodohexane) in an Sₙ2 reaction, displacing the halide and forming the two ether linkages.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

Catechol (1 equivalent)

-

1-Bromohexane (2.2 equivalents)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 equivalents)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve catechol in anhydrous DMF.

-

Deprotonation: Add anhydrous potassium carbonate to the solution. The use of a slight excess of K₂CO₃ ensures complete deprotonation of the catechol.

-

Alkylation: Slowly add 1-bromohexane to the stirred suspension. A slight excess of the alkyl halide drives the reaction to completion.

-

Reaction Monitoring: Heat the reaction mixture to 80-90°C and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude oil by vacuum distillation to yield pure 1,2-dihexyloxybenzene as a colorless liquid.

Key Applications in Research and Development

The unique molecular architecture of 1,2-dihexyloxybenzene makes it a valuable component in the development of advanced materials.

Liquid Crystals

1,2-Dialkoxybenzene derivatives are known to be used as building blocks in the formulation of liquid crystal mixtures.[8] The presence of the flexible hexyloxy chains can influence the mesophase behavior of the mixture, such as the nematic and smectic phases.[8][9] By incorporating molecules like 1,2-dihexyloxybenzene, researchers can fine-tune the physical properties of liquid crystal displays, including their operating temperature range and electro-optical response.[4][10]

Organic Electronics

In the field of organic electronics, 1,2-dialkoxybenzene moieties are incorporated into the structure of organic semiconductors used in devices like organic solar cells (OSCs).[11][12][13] The electron-donating nature of the alkoxy groups can be exploited to tune the electronic properties of the material, such as the HOMO and LUMO energy levels, which are critical for efficient charge separation and transport.[14] The hexyloxy chains also enhance the solubility of these materials in organic solvents, facilitating their processing from solution.

Experimental Workflow for Organic Solar Cell Fabrication and Characterization:

-

Material Synthesis: Synthesize the active layer material incorporating the 1,2-dihexyloxybenzene moiety.

-

Device Fabrication:

-

Clean and prepare the substrate (e.g., ITO-coated glass).

-

Deposit the hole transport layer.

-

Spin-coat the active layer (a blend of the donor polymer/small molecule and an acceptor) from a solution.

-

Deposit the electron transport layer.

-

Deposit the top electrode.

-

-

Device Characterization:

-

Measure the current-voltage (I-V) characteristics under simulated solar illumination to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current (Jsc), and fill factor (FF).[15]

-

Characterize the optical properties of the active layer using UV-Vis spectroscopy.

-

Investigate the morphology of the active layer using techniques like Atomic Force Microscopy (AFM).

-

Intermediate in Drug Development

While there is no direct evidence of pharmacological activity for 1,2-dihexyloxybenzene itself, its structural motif is present in various biologically active molecules. For instance, derivatives of 1,2-dialkoxybenzenes have been investigated for their potential anti-inflammatory and cytotoxic activities.[8] The compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The lipophilic nature of the hexyloxy chains can be utilized to modulate the pharmacokinetic properties of a drug candidate, such as its membrane permeability and metabolic stability.

Safety, Handling, and Toxicology

Due to the lack of specific toxicological data for 1,2-dihexyloxybenzene, a cautious approach to handling is imperative. Information from related compounds, such as 1,2-dimethoxybenzene and other alkoxybenzenes, should be used as a guide.[3][16][17][18]

Potential Hazards:

-

Acute Toxicity: Harmful if swallowed. Ingestion may cause serious health damage.[17]

-

Skin and Eye Irritation: May cause skin and eye irritation upon direct contact.[3][18]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[3][18]

Handling and Personal Protective Equipment (PPE):

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing vapors or mist.

-

Wash hands thoroughly after handling.

Environmental Fate: Information on the environmental fate of 1,2-dihexyloxybenzene is limited. However, studies on related compounds like halomethoxybenzenes suggest that they can be persistent and undergo long-range atmospheric transport.[6][15][19] Alkoxybenzenes can be subject to microbial degradation in the environment, although the rate and extent of degradation can vary depending on the specific structure and environmental conditions.[5][20]

Conclusion

1,2-Dihexyloxybenzene is a chemical with significant, yet not fully explored, potential. Its straightforward synthesis via the Williamson ether reaction makes it an accessible building block for further chemical elaboration. Its primary applications lie in the realm of materials science, particularly in the development of liquid crystals and organic electronic materials, where its unique combination of a rigid core and flexible side chains can be leveraged to tune material properties. While specific biological activity has not been reported, it remains a valuable intermediate for the synthesis of more complex molecules in drug discovery programs. The lack of comprehensive toxicological data necessitates careful handling and adherence to standard laboratory safety protocols. Further research into the specific properties and applications of 1,2-dihexyloxybenzene is warranted to fully unlock its potential.

References

- FooDB. (2010, April 8). Showing Compound 1,2-Dimethoxybenzene (FDB008865).

- Field, J. A., & Sierra-Alvarez, R. (2008). Microbial degradation of chlorinated benzenes.

- MDPI. (n.d.). In Vivo and In Vitro Antioxidant Activity of Less Polar Fractions of Dasycladus vermicularis (Scopoli) Krasser 1898 and the Chemical Composition of Fractions and Macroalga Volatilome.

- Fu, Y., et al. (2023). Sources and environmental fate of halomethoxybenzenes. Science Advances, 9(41), eadi8082.

- Santana-García, R., et al. (2024). SEAr Mechanism of the Products of 1,2-Dimethoxybenzene and a Captodative Olefin: A Theoretical Approach.

- ChemicalBook. (n.d.). 1,2-Dimethoxybenzene(91-16-7) 1H NMR spectrum.

- CDC Stacks. (2024, December 4). Comparative in vitro toxicity of compositionally distinct thermal spray particulates in human bronchial cells.

- NIST. (n.d.). Benzene, 1,2-dimethoxy-.

- Fu, Y., et al. (2023).

- DTU Research Database. (n.d.). Biodegradation of chemicals tested in mixtures and individually: mixture effects on biodegradation kinetics and microbial composition.

- Scirp.org. (n.d.). SEAr Mechanism of the Products of 1,2-Dimethoxybenzene and a Captodative Olefin: A Theoretical Approach.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032139).

- Demeter, E. A., et al. (2010). Microbial biodegradation of aromatic alkanoic naphthenic acids is affected by the degree of alkyl side chain branching. Applied and Environmental Microbiology, 76(20), 6797-6804.

- NIST. (n.d.). Benzene, 1,2-dimethoxy-.

- Fu, Y., et al. (2023).

- ACS Publications. (n.d.). Rotationally Resolved Electronic Spectra of 1,2-Dimethoxybenzene and the 1,2-Dimethoxybenzene−Water Complex. Retrieved from The Journal of Physical Chemistry A.

- CPSC. (2018, August 8). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for 1,2-Cyclohexanedicarboxylic acid, dinonyl ester”.

- ResearchGate. (n.d.). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution.

- CDC Stacks. (2024, December 4). Comparative in vitro toxicity of compositionally distinct thermal spray particulates in human bronchial cells.

- Modern Chemical. (n.d.). The Role of 1,2-Dimethoxybenzene in Modern Chemical Synthesis.

- González-Mazo, E., et al. (1998). Biodegradation of Linear Alkylbenzene Sulfonates and Their Degradation Intermediates in Seawater. Environmental Science & Technology, 32(12), 1786–1791.

- EPA NEPIS. (n.d.). Investigation of Selected Potential Environmental Contaminants Halogenated Benzenes.

- El-Sayed, M. A., et al. (2025). In-silico studies, synthesis, and pharmacological screening of novel multitarget diphenylpyrazole scaffold as EGFR/BRAF and cyclooxygenase-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 239-257.

- EPA NEPIS. (n.d.). Fate and Persistence in Soil of Selected Toxic Organic Chemicals.

- MDPI. (n.d.). In Vitro and In Vivo Short-Term Pulmonary Toxicity of Differently Sized Colloidal Amorphous SiO2.

- The Royal Society of Chemistry. (2015). Supporting information - Polytriazole Bridged with 2,5-Diphenyl-1,3,4-Oxadiazole Moieties: A Highly Sensitive and Selective Fluorescence Chemosensor for Ag+.

- University of Wisconsin-Madison. (2015, January 22). IR Spectrums.

- Wikipedia. (n.d.). 1,2-Dimethoxybenzene.

Sources

- 1. Showing Compound 1,2-Dimethoxybenzene (FDB008865) - FooDB [foodb.ca]

- 2. 1,2-Dimethoxybenzene(91-16-7) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzene, 1,2-dimethoxy- [webbook.nist.gov]

- 5. Microbial degradation of chlorinated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sources and environmental fate of halomethoxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. cpsc.gov [cpsc.gov]

- 10. Microbial biodegradation of aromatic alkanoic naphthenic acids is affected by the degree of alkyl side chain branching - PMC [pmc.ncbi.nlm.nih.gov]

- 11. stacks.cdc.gov [stacks.cdc.gov]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. In-silico studies, synthesis, and pharmacological screening of novel multitarget diphenylpyrazole scaffold as EGFR/BRAF and cyclooxygenase-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SEAr Mechanism of the Products of 1,2-Dimethoxybenzene and a Captodative Olefin: A Theoretical Approach [scirp.org]

- 15. Sources and environmental fate of halomethoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cobaltinstitute.org [cobaltinstitute.org]

- 17. hmdb.ca [hmdb.ca]

- 18. Biodegradation of linear alkylbenzene sulfonates and their degradation intermediates in seawater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. orbit.dtu.dk [orbit.dtu.dk]

Molecular structure and conformation of 1,2-Bis(hexyloxy)benzene

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,2-Bis(hexyloxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a dialkoxybenzene derivative featuring a central aromatic core functionalized with two flexible hexyloxy side chains. This unique architecture, combining a rigid phenyl ring with conformationally mobile alkyl ethers, makes it a molecule of interest in materials science and as a structural motif in medicinal chemistry. Understanding its three-dimensional structure and preferred conformations is paramount to predicting its physicochemical properties, intermolecular interactions, and suitability for specific applications. This guide provides a detailed analysis of its molecular structure, explores its conformational landscape using established chemical principles, and outlines the experimental and computational methodologies required for its comprehensive characterization.

Introduction and Significance

This compound, with the molecular formula C₁₈H₃₀O₂ and CAS number 94259-20-8, belongs to the family of dialkoxybenzenes.[1] These molecules are versatile building blocks in organic synthesis.[2] The presence of two ortho-disposed hexyloxy groups introduces significant steric and electronic perturbations to the benzene ring, which in turn dictates the molecule's overall shape, polarity, and packing behavior in the solid state. The flexible hexyloxy chains, each possessing multiple rotatable bonds, create a complex conformational energy landscape. The preferred conformation influences key properties such as solubility, melting point, and the ability to form ordered structures like liquid crystals. In drug development, similar lipophilic moieties can impact a molecule's membrane permeability and interaction with biological targets.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₃₀O₂ |

| Molecular Weight | 278.43 g/mol [1] |

| CAS Number | 94259-20-8[1] |

| Appearance | Expected to be a liquid or low-melting solid |

| Hydrogen Bond Acceptors | 2[1] |

| Rotatable Bond Count | 12[1] |

| LogP | 5.60 (estimated)[1] |

Molecular Structure and Conformational Analysis

The conformation of this compound is primarily determined by the rotational freedom around several key bonds and the imperative to minimize steric strain between the two bulky adjacent substituents.

Key Rotatable Bonds

The molecule's flexibility originates from rotation around:

-

The C(aryl)−O bonds: Rotation here dictates the orientation of the ether oxygen relative to the plane of the benzene ring.

-

The O−C(alkyl) bonds: This rotation positions the hexyl chains.

-

The C−C bonds within the hexyl chains: These rotations determine the overall extension and shape of the alkyl groups.

Caption: Key rotatable bonds in this compound.

Predicted Conformation

Due to severe steric hindrance between the two ortho hexyloxy groups, they are expected to orient themselves away from each other. In the solid state, related long-chain 1,4-dialkoxybenzenes show that the alkyl chains adopt a fully extended, all-trans conformation to maximize van der Waals interactions and packing efficiency.[3][4] For the 1,2-isomer, a similar all-trans conformation of the hexyl chains is likely.

The C(aryl)-O-C(alkyl)-C(alkyl) dihedral angles will be crucial. To minimize steric clash, the two hexyloxy groups will likely be disposed on opposite sides of the benzene ring plane. This would result in a conformation with approximate C₂ symmetry, where the two hexyl chains point away from each other, minimizing intramolecular repulsion. In solution, while this low-energy conformation would dominate, the molecule will be in dynamic equilibrium with other, higher-energy conformers.

Experimental and Computational Characterization

A multi-pronged approach is necessary to fully elucidate the structure and conformation of this compound in both the solid state and in solution.

Caption: Workflow for structural elucidation.

Single-Crystal X-ray Diffraction (Solid State)

This technique provides the most definitive information about the molecular conformation and intermolecular packing in the crystalline state.

Protocol:

-

Crystal Growth: Dissolve purified this compound in a suitable solvent (e.g., ethanol, hexane, or a mixture). Allow for slow evaporation at a constant temperature. Alternatively, cooling a saturated solution can yield single crystals.

-

Data Collection: Mount a suitable single crystal on a goniometer head. Collect diffraction data using a diffractometer (e.g., Bruker APEXII CCD) with a monochromatic X-ray source (e.g., Mo Kα radiation) at a controlled temperature (e.g., 298 K or 100 K).[3]

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods and refine it using full-matrix least-squares on F². Programs like SHELXS and SHELXL are standard for this process.[2]

Expected Data: The analysis will yield precise bond lengths, bond angles, and torsion angles, defining the exact conformation. It will also reveal how molecules pack together, governed by intermolecular forces like van der Waals interactions.[5] For context, the crystallographic data for the related isomer, 1,4-Bis(hexyloxy)benzene, is presented below.[3][4]

Table 2: Illustrative Crystal Data for 1,4-Bis(hexyloxy)benzene[3][4]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.853 (12) |

| b (Å) | 7.512 (5) |

| c (Å) | 6.364 (4) |

| β (°) | 95.674 (10) |

| V (ų) | 896.9 (11) |

| Key Finding | Alkyl chain adopts a fully extended all-trans conformation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution State)

NMR spectroscopy is essential for confirming the chemical structure and assessing conformational dynamics in solution.

Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The aromatic protons are expected in the δ 6.8-7.2 ppm range. The protons of the -O-CH₂- group will appear further downfield (around δ 4.0 ppm) than the other alkyl protons due to the deshielding effect of the oxygen atom. The terminal -CH₃ group will be the most upfield signal.

-

¹³C NMR Spectroscopy: Acquire a carbon NMR spectrum. Distinct signals will be observed for the aromatic carbons (quaternary and protonated), the -O-CH₂- carbon, the internal alkyl chain carbons, and the terminal methyl carbon.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Signals |

| ¹H NMR | δ 6.8-7.2 (m, 4H, Ar-H), δ ~4.0 (t, 4H, O-CH₂), δ 1.2-1.8 (m, 16H, alkyl CH₂), δ ~0.9 (t, 6H, CH₃) |

| ¹³C NMR | δ ~149 (Ar C-O), δ 114-122 (Ar C-H), δ ~69 (O-CH₂), δ 31, 29, 25 (alkyl CH₂), δ ~14 (CH₃) |

| IR (cm⁻¹) | ~3050 (Ar C-H), 2850-2960 (Aliphatic C-H), ~1250 (Ar-O Stretch), ~1120 (Alkyl C-O Stretch) |

Computational Modeling

Computational chemistry provides invaluable insight into the relative energies of different conformers.

Caption: Workflow for computational conformational analysis.

Protocol:

-

Initial Structure: Build a 3D model of this compound.

-

Conformational Search: Perform a systematic search by rotating the key dihedral angles (C-C-O-C and C-O-C-C) to generate a library of possible conformers.

-

Energy Minimization: Optimize the geometry of each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like M06-2X/def2-TZVP.[6] This calculates the potential energy of each conformation.

-

Analysis: Identify the global minimum energy conformation and other low-lying conformers that may be populated at room temperature. This analysis confirms the predictions made from steric arguments.

Conclusion

The molecular architecture of this compound is defined by a balance of steric repulsion and stabilizing intramolecular forces. Its conformation is dominated by the steric clash between the adjacent hexyloxy groups, likely forcing them to adopt an anti-orientation relative to each other, with the alkyl chains in a fully extended, all-trans state to maximize stability. A combination of single-crystal X-ray diffraction, NMR spectroscopy, and computational modeling provides a complete and validated picture of its structure. This fundamental understanding is critical for rationally designing new materials and chemical entities where the specific three-dimensional arrangement of molecular components dictates function.

References

-

Cheng, H. (2013). 1,4-Bis(hexyloxy)benzene. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1721. Available at: [Link]

-

Thevenet, D., et al. (2010). 1,4-Bis(hexyloxy)-2,5-diiodobenzene. Acta Crystallographica Section E: Structure Reports Online, 66(4), o837. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Bis(hexyloxy)benzene. PubChem Compound Database. Retrieved from: [Link]

-

Cheng, H. (2013). 1,4-Bis(hexyloxy)benzene. ResearchGate. Available at: [Link]

-

Li, Y., et al. (2008). 1,4-Dibromo-2,5-bis(hexyloxy)benzene. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1930. Available at: [Link]

-

Tadza, A. G., et al. (2022). Investigation on the Synthesis, Application and Structural Features of Heteroaryl 1,2-Diketones. ACS Omega, 7(30), 26915–26925. Available at: [Link]

-

Frontera, A., et al. (2016). Br...Br and van der Waals interactions along a homologous series: crystal packing of 1,2-dibromo-4,5-dialkoxybenzenes. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 5), 796–805. Available at: [Link]

-

LookChem. (n.d.). This compound. Retrieved from: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 1,4-Bis(hexyloxy)-2,5-diiodobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,4-Bis(hexyloxy)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Br...Br and van der Waals interactions along a homologous series: crystal packing of 1,2-dibromo-4,5-dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation on the Synthesis, Application and Structural Features of Heteroaryl 1,2-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 1,2-Bis(hexyloxy)benzene in common organic solvents

An In-depth Technical Guide to the Solubility of 1,2-Bis(hexyloxy)benzene in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies. We will explore the physicochemical properties of this compound, predict its solubility in a range of common organic solvents based on its molecular structure, and provide a detailed, self-validating protocol for experimental solubility determination. While specific quantitative solubility data for this compound is not extensively published, this guide establishes a robust framework for its evaluation and use in a laboratory setting.

Introduction to this compound

This compound, also known as 1,2-dihexyloxybenzene or catechol dihexyl ether, is an aromatic organic compound. Its structure consists of a benzene ring substituted with two hexyloxy groups (-O-(CH₂)₅CH₃) at adjacent positions. This structure, featuring a polar aromatic core with two ether linkages and long, nonpolar alkyl chains, dictates its physical and chemical properties, most notably its solubility profile. Understanding this profile is critical for applications ranging from its use as a synthesis building block to its formulation in various chemical and pharmaceutical products.[1][2]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the foundation for predicting its behavior in different solvent systems. Key properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₀O₂ | [3] |

| Molecular Weight | 278.4 g/mol | [3] |

| Boiling Point | 143°C @ 4 mm Hg | [4] |

| Density | 0.923 g/mL at 25°C | [4] |

| Refractive Index (n20/D) | 1.488 | [4] |

| XLogP3 | 6.4 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 2 (The two ether oxygen atoms) | [4] |

The high XLogP3 value indicates a strong lipophilic (oil-loving) or hydrophobic (water-fearing) character, suggesting poor solubility in water but favorable solubility in nonpolar organic solvents.[4] The absence of hydrogen bond donors and the presence of two acceptor sites further define its interaction potential with various solvents.[4]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The solubility of this compound is governed by a balance of three main structural features:

-

The Benzene Ring: The aromatic core is relatively nonpolar and capable of engaging in π-π stacking and van der Waals interactions.

-

The Ether Linkages: The two ether groups (-O-) introduce some polarity due to the electronegativity of the oxygen atoms, allowing for dipole-dipole interactions and acting as hydrogen bond acceptors.

-

The Hexyl Chains: These long alkyl chains are highly nonpolar and dominate a significant portion of the molecular structure. They primarily interact through weak van der Waals forces.

The presence of long alkyl chains significantly increases the nonpolar character of the molecule.[6][7] As the length of the hydrocarbon chain increases in a homologous series, the compound's properties become more dominated by the alkane-like nature of the chains, leading to decreased solubility in polar solvents like water and increased solubility in nonpolar solvents.[6][8]

Based on this structure, we can predict the solubility of this compound in different classes of organic solvents. For comparison, a related, shorter-chain molecule, 1,2-dimethoxybenzene (veratrole), is miscible with most organic solvents but only slightly soluble in water.[9][10] The much longer hexyl chains on this compound will amplify this trend, leading to even greater solubility in nonpolar solvents and near-insolubility in highly polar solvents.

Predicted Solubility Profile:

-

High Solubility: Expected in nonpolar aliphatic and aromatic hydrocarbons (e.g., hexane, heptane, toluene, benzene) and chlorinated solvents (e.g., dichloromethane, chloroform). The nonpolar hexyl chains will readily interact with these solvents.

-

Good to Moderate Solubility: Expected in moderately polar solvents, particularly those that are larger and have significant nonpolar character themselves, such as diethyl ether and ethyl acetate.

-

Low to Negligible Solubility: Expected in highly polar protic solvents like water, methanol, and ethanol. The large, nonpolar part of the molecule cannot form favorable interactions with the strong hydrogen-bonding network of these solvents.[6]

Experimental Protocol for Solubility Determination

To move from prediction to quantitative data, a systematic experimental approach is required. The following protocol describes a reliable method for determining the solubility of this compound. This protocol is designed to be self-validating by ensuring equilibrium is reached and results are reproducible.

Materials and Equipment

-

This compound (≥98% purity)

-

Selected organic solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatic shaker or orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., ~100 mg) into a series of labeled vials. The key is to add more solid than will dissolve to ensure a saturated solution is formed.

-

Add a precise volume of the desired solvent (e.g., 2.0 mL) to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A 24-hour period is typically adequate, but a 48-hour or 72-hour study may be necessary to confirm that the concentration is no longer changing.

-

Causality Check: This long equilibration time is crucial because it allows the dissolution process to reach a thermodynamic steady state. Rushing this step is a common source of error, leading to an underestimation of solubility.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.

-

For finer suspensions, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes) to ensure complete separation of the solid and liquid phases.

-

-

Sample Extraction and Dilution:

-

Carefully draw a known volume of the clear supernatant (e.g., 0.5 mL) using a pipette or syringe. Be extremely careful not to disturb the undissolved solid at the bottom.

-

Filter the extracted aliquot through a 0.22 µm syringe filter into a pre-weighed vial to remove any microscopic particulates.

-

Accurately dilute the filtered sample with a suitable solvent (often the same solvent or a mobile phase component for chromatography) to a concentration that falls within the linear range of the analytical method. A series of dilutions may be necessary.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted samples using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus concentration.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in standard units, such as mg/mL or g/100 mL.

-

Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion and Practical Implications

The molecular structure of this compound, dominated by its two long, nonpolar hexyl chains, strongly suggests it is a lipophilic compound. Its solubility is predicted to be high in nonpolar organic solvents like hydrocarbons and chlorinated solvents, and progressively lower in more polar solvents, with negligible solubility in water.

For researchers in drug development and organic synthesis, this solubility profile has direct implications. When using this compound as a reactant, nonpolar solvents such as toluene or dichloromethane would be excellent choices for creating a homogeneous reaction mixture. Conversely, for product purification, a crystallization process could be designed using a solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures, or by using an anti-solvent precipitation technique with a polar solvent in which it is insoluble. The detailed experimental protocol provided in this guide offers a robust method for obtaining the precise quantitative data needed to optimize these and other laboratory processes.

References

-

Cheméo. (n.d.). Chemical Properties of Benzene, (hexyloxy)- (CAS 1132-66-7). Retrieved from [Link].

-

PubChem. (n.d.). 1,3-Bis(hexyloxy)benzene. National Center for Biotechnology Information. Retrieved from [Link].

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link].

-

PubChem. (n.d.). Catechol diether. National Center for Biotechnology Information. Retrieved from [Link].

-

RSC Publishing. (n.d.). The impact of the length of alkyl chain on the behavior of benzyl alcohol homologues – the interplay between dispersive and hydrogen bond interactions. Retrieved from [Link].

-

Quora. (2018, March 10). Why the water solubility of alcohols decreases as the size of the alkyl group increases? Retrieved from [Link].

-